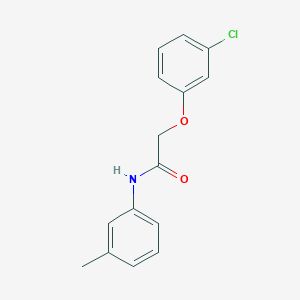

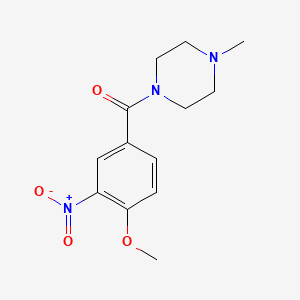

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- Synthesis : The compound "2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide" is synthesized via specific chemical processes. Similar compounds have been synthesized through various methods, including the reaction of chlorophenols with different acetamide derivatives and the use of different catalysts and reaction conditions (Tao Jian-wei, 2009), (Gao Yonghong, 2009).

Synthesis Analysis

- Synthesis Approaches : Different approaches have been used to synthesize acetamide derivatives, involving reactions with chlorophenols, dichloroacetyl chloride, and other starting materials in varied solvents and conditions (Tao Jian-wei, 2009), (Gao Yonghong, 2009).

Molecular Structure Analysis

- Crystal Structure : The crystal structures of related compounds have been studied, revealing specific conformations and hydrogen bonding patterns that may be relevant to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide (B. Gowda et al., 2007).

Chemical Reactions and Properties

- Reactivity : The chemical reactivity of similar compounds has been explored, including their potential in forming various derivatives and reactions under different conditions (Huiyun Tian et al., 2014).

Physical Properties Analysis

- Conformation and Polarity : Studies have been conducted on the conformation and polarity of related acetamide compounds, providing insights into their physical properties (Ya. A. Vereshchagina et al., 2015).

Chemical Properties Analysis

- Bonding and Interactions : Research on similar compounds has focused on their molecular bonding, intramolecular interactions, and hydrogen bonding, which are crucial for understanding the chemical properties (B. Gowda et al., 2007), (Rohan A. Davis, P. Healy, 2010).

Scientific Research Applications

Anticancer Properties

Research has revealed the potential of compounds structurally related to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide in anticancer applications. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its potential as an anticancer drug, particularly targeting the VEGFr receptor (Sharma et al., 2018). Another study on 2-(substituted phenoxy) acetamide derivatives showed their effectiveness as potential anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Antioxidant Activity

A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. The results indicated significant antioxidant activity in several compounds, comparable to standard antioxidants (Gopi & Dhanaraju, 2020).

Herbicide Metabolism

Research on chloroacetamide herbicides, closely related to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide, has explored their metabolism in human and rat liver microsomes. The study suggested complex metabolic activation pathways for these herbicides, contributing to their carcinogenic properties (Coleman et al., 2000).

Agricultural Applications

The use of acetochlor, a compound related to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide, in agriculture and its impact on the hydrologic system has been studied. This research provides insights into the environmental fate and distribution of such herbicides in various ecosystems (Kolpin et al., 1996).

Photovoltaic Efficiency Modeling

A study on bioactive benzothiazolinone acetamide analogs, including compounds structurally similar to 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide, focused on their potential use in dye-sensitized solar cells (DSSCs). The research highlighted their good light-harvesting efficiency and potential as photosensitizers in photovoltaic cells (Mary et al., 2020).

properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-11-4-2-6-13(8-11)17-15(18)10-19-14-7-3-5-12(16)9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPFTCHZLHRHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)